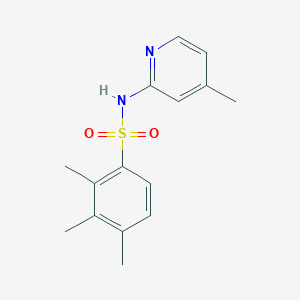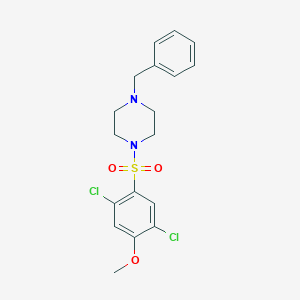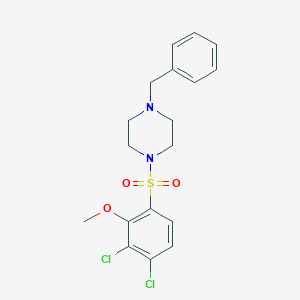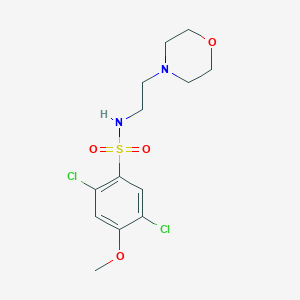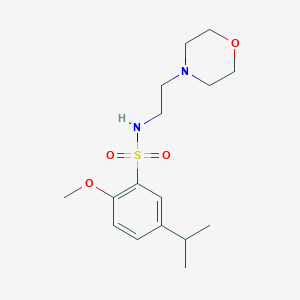
5-isopropyl-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-isopropyl-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide is an organic compound with a complex structure that includes an isopropyl group, a methoxy group, a morpholinoethyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-isopropyl-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the benzenesulfonamide core, followed by the introduction of the isopropyl and methoxy groups through electrophilic aromatic substitution reactions. The morpholinoethyl group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-isopropyl-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
5-isopropyl-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-isopropyl-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The morpholinoethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-isopropyl-2-methylphenol: Shares the isopropyl group and aromatic ring but lacks the sulfonamide and morpholinoethyl groups.
5-methoxy-N,N-diisopropyltryptamine: Contains a methoxy group and an aromatic ring but has a different core structure and functional groups.
Uniqueness
5-isopropyl-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the sulfonamide group is particularly significant, as it is known for its role in various biological activities.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-methoxy-N-(2-morpholin-4-ylethyl)-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-13(2)14-4-5-15(21-3)16(12-14)23(19,20)17-6-7-18-8-10-22-11-9-18/h4-5,12-13,17H,6-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEHNFZWUTWWOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
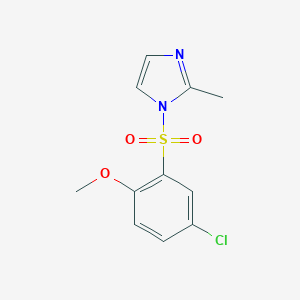
![1-Benzyl-4-[(2,4-dichloro-5-methylphenyl)sulfonyl]piperazine](/img/structure/B512808.png)
![1-Benzyl-4-[(5-iodo-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B512809.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B512810.png)
![1-Benzyl-4-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B512811.png)
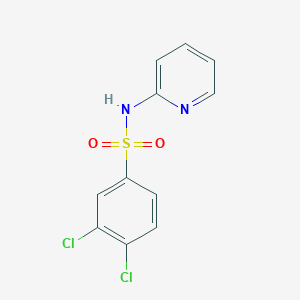
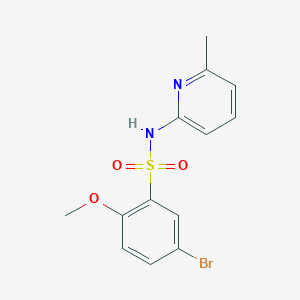
![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512825.png)
![1-Benzyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B512830.png)
![1-[(5-Bromo-2,4-dimethylphenyl)sulfonyl]azepane](/img/structure/B512831.png)
